molecular formula C11H14N6O B4247513 N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

Cat. No.: B4247513
M. Wt: 246.27 g/mol
InChI Key: YVIBNLQQVZARCI-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring and a triazole ring. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-16-10(6-9(14-16)8-2-3-8)13-11(18)7-17-5-4-12-15-17/h4-6,8H,2-3,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIBNLQQVZARCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NC(=O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide typically involves the formation of the pyrazole and triazole rings followed by their coupling. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling Reaction: The final step involves coupling the pyrazole and triazole rings through an appropriate linker, such as an acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its heterocyclic structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide would depend on its specific biological or chemical activity. Generally, compounds with pyrazole and triazole rings may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide: can be compared with other compounds containing pyrazole and triazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and triazole rings, which may confer unique biological or chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
Reactant of Route 2
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N-(5-cyclopropyl-2-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

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